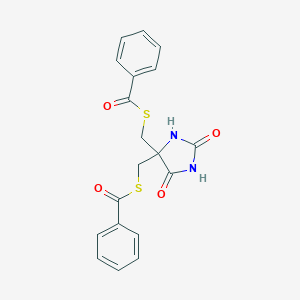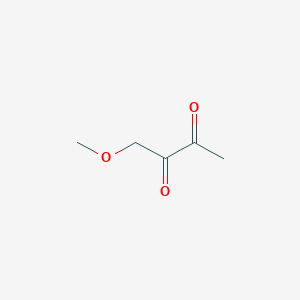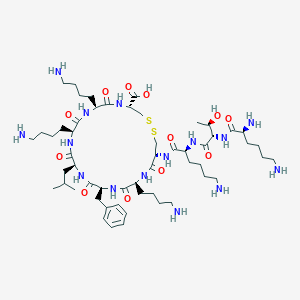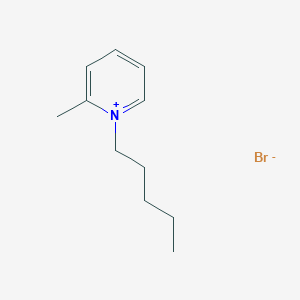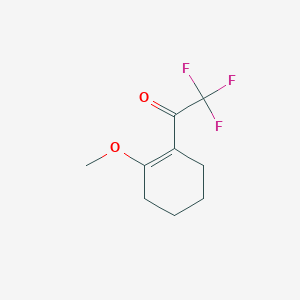
1-(Trifluoroacetyl)-2-methoxycyclohexene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Trifluoroacetyl)-2-methoxycyclohexene is a chemical compound that has been used in scientific research for various purposes. It is a cyclohexene derivative that has a trifluoroacetyl group attached to it. This compound is of interest to researchers due to its unique chemical properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-(Trifluoroacetyl)-2-methoxycyclohexene is not well understood. However, it is believed to interact with various cellular targets and affect their function. This may include interactions with enzymes, receptors, or other proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(Trifluoroacetyl)-2-methoxycyclohexene are not well characterized. However, it has been shown to have some potential for use in the treatment of various diseases. For example, it has been shown to have anti-inflammatory and anti-tumor properties in some studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(Trifluoroacetyl)-2-methoxycyclohexene in lab experiments is its unique chemical properties. It is a versatile compound that can be used as a starting material for the synthesis of other compounds with potential applications in various fields. However, one limitation of using this compound is its limited availability and high cost.
Orientations Futures
There are many potential future directions for research involving 1-(Trifluoroacetyl)-2-methoxycyclohexene. Some possible areas of interest include:
- Further exploration of its potential applications in medicine, particularly in the treatment of inflammatory diseases and cancer.
- Development of new synthetic routes for the production of this compound and related derivatives.
- Investigation of its interactions with various cellular targets and mechanisms of action.
- Exploration of its potential applications in materials science, such as in the development of new materials with unique properties.
In conclusion, 1-(Trifluoroacetyl)-2-methoxycyclohexene is a compound of interest to researchers due to its unique chemical properties and potential applications in various fields. While its mechanism of action and physiological effects are not well understood, it has shown promise in the treatment of various diseases and has potential for use in the development of new materials and compounds. Further research in this area is needed to fully understand the potential of this compound.
Méthodes De Synthèse
The synthesis of 1-(Trifluoroacetyl)-2-methoxycyclohexene is typically achieved through a multi-step process involving the reaction of cyclohexanone with trifluoroacetic anhydride and methanol. The resulting product is then purified through various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
1-(Trifluoroacetyl)-2-methoxycyclohexene has been used in various scientific research applications. One of the primary uses of this compound is in the field of organic synthesis. It has been used as a starting material for the synthesis of other compounds with potential applications in areas such as medicine and materials science.
Propriétés
IUPAC Name |
2,2,2-trifluoro-1-(2-methoxycyclohexen-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3O2/c1-14-7-5-3-2-4-6(7)8(13)9(10,11)12/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDMBFWSWBXMGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(CCCC1)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10569754 |
Source


|
| Record name | 2,2,2-Trifluoro-1-(2-methoxycyclohex-1-en-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10569754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-(2-methoxycyclohex-1-en-1-yl)ethan-1-one | |
CAS RN |
158432-45-2 |
Source


|
| Record name | 2,2,2-Trifluoro-1-(2-methoxycyclohex-1-en-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10569754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[4-(1-Fluoroethenyl)phenyl]ethanone](/img/structure/B115239.png)
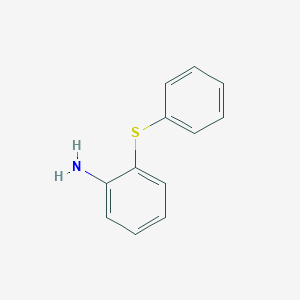
![N-(Furo[3,2-b]pyridin-2-ylmethyl)acetamide](/img/structure/B115242.png)

![4-Hydroxy-3-methylnaphtho[2,3-c]furan-1(3h)-one](/img/structure/B115245.png)
![N-[(3R,4R,5S,6R)-4,5-dihydroxy-2-[(2S,3S,4S,5S,6R)-4-hydroxy-5-methoxy-6-(methoxymethyl)-2-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B115250.png)
